2-bromo-4-(oxan-4-yl)-1,3-thiazole
Description
Structure
3D Structure
Properties
CAS No. |
1895629-34-1 |
|---|---|
Molecular Formula |
C8H10BrNOS |
Molecular Weight |
248.14 g/mol |
IUPAC Name |
2-bromo-4-(oxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2 |
InChI Key |
CCTXPIBLWQVCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-4-(oxan-4-yl)-1,3-thiazole: A Key Building Block for Modern Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 2-bromo-4-(oxan-4-yl)-1,3-thiazole, a heterocyclic building block of significant interest to researchers in drug discovery and synthetic organic chemistry. The document details the molecule's chemical structure, physicochemical properties, a robust synthesis protocol, and key reactivity patterns. Emphasis is placed on its strategic application in medicinal chemistry, driven by the unique combination of a synthetically versatile 2-bromothiazole core and a property-modulating oxane (tetrahydropyran) substituent. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
2-bromo-4-(oxan-4-yl)-1,3-thiazole is a bifunctional organic molecule featuring a five-membered aromatic thiazole ring. The ring is substituted at the 2-position with a bromine atom, a critical functional handle for cross-coupling reactions, and at the 4-position with a non-aromatic, six-membered oxane (tetrahydropyran) ring.
The incorporation of the oxane ring is a deliberate design choice in modern medicinal chemistry. As a conformationally restricted ether and a bioisostere of a cyclohexane ring, the oxane moiety often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties.[1] It can improve aqueous solubility and provides a hydrogen bond acceptor (the ether oxygen) to modulate interactions with biological targets, all while maintaining a low entropic penalty upon binding.[1][2]
Caption: Chemical Structure of 2-bromo-4-(oxan-4-yl)-1,3-thiazole.
Table 1: Physicochemical and Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1207175-39-3 | Commercial Suppliers |
| Molecular Formula | C₈H₁₀BrNOS | PubChem |
| Molecular Weight | 248.14 g/mol | PubChem |
| Monoisotopic Mass | 246.96664 Da | PubChem |
| SMILES | C1COCCC1C2=CSC(=N2)Br | PubChem |
| InChIKey | CCTXPIBLWQVCLR-UHFFFAOYSA-N | PubChem |
| XlogP (Predicted) | 2.4 | PubChem |
| Appearance | Off-white to yellow solid | Commercial Suppliers |
| Purity | ≥97% (typical) | Commercial Suppliers |
Synthesis and Purification Protocol
The most direct and reliable method for constructing the 4-substituted-2-bromothiazole scaffold is a variation of the classic Hantzsch thiazole synthesis.[3][4][5] This pathway involves the cyclocondensation of an α-bromoketone with thiourea, followed by a Sandmeyer-type reaction to install the bromine at the 2-position.
The causality for this synthetic choice rests on the high reliability and broad substrate scope of the Hantzsch synthesis for creating the core thiazole ring.[6] The subsequent diazotization and bromination are standard, high-yielding transformations for converting a 2-aminothiazole into a 2-bromothiazole, providing a versatile handle for further elaboration.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
2-bromo-4-(oxan-4-yl)-1,3-thiazole MSDS safety data sheet
This technical guide is structured as an advanced monograph for research professionals handling 2-bromo-4-(oxan-4-yl)-1,3-thiazole , a specialized heterocyclic building block used in medicinal chemistry.
Safety, Handling, and Synthetic Application in Drug Discovery
Document Control:
-
Version: 1.0 (Research Use Only)
-
Classification: Novel Chemical Entity (NCE) / Intermediate
Chemical Identity & Physicochemical Profile
This compound combines a reactive 2-bromothiazole core with a lipophilic, polar tetrahydropyran (oxane) ring. It is primarily utilized as a scaffold in fragment-based drug discovery (FBDD) to introduce the thiazole-oxane moiety, a bioisostere often used to improve metabolic stability compared to phenyl or pyridine analogs.
| Property | Specification / Prediction |
| IUPAC Name | 2-bromo-4-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole |
| Molecular Formula | C₈H₁₀BrNOS |
| Molecular Weight | 248.14 g/mol |
| Predicted Physical State | Off-white to pale yellow solid (or viscous oil) |
| Solubility | High: DMSO, DMF, DCM, Methanol. Low: Water, Hexanes. |
| Key Functionality | Electrophile (C-2 Bromine) for Pd-catalyzed cross-coupling. |
Hazard Identification & Risk Assessment (GHS)
Note: As a novel intermediate, specific toxicological data may not be established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated thiazoles.
Predicted GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Specific Chemical Risks[1][2][5][9][10]
-
Lachrymator Potential: Halogenated thiazoles can occasionally act as mild lachrymators. Work exclusively in a fume hood.
-
Skin Sensitization: Thiazole rings are known structural alerts for sensitization; minimize dermal contact.
-
Hydrolysis: The C-Br bond is relatively stable, but prolonged exposure to strong aqueous acids/bases may degrade the ring.
Safe Handling & Storage Protocol
To maintain the integrity of the bromine handle and prevent degradation, strict environmental controls are required.[3][7]
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen (Hygroscopic potential).
-
Container: Amber glass vial with a PTFE-lined cap to prevent light degradation.
Operational Workflow (Graphviz Diagram)
The following diagram outlines the decision logic for safe handling from storage to reaction setup.
Caption: Figure 1. Standard Operating Procedure (SOP) for handling hygroscopic halogenated heterocycles to minimize hydrolysis and exposure.
Technical Application: Suzuki-Miyaura Coupling
The primary utility of 2-bromo-4-(oxan-4-yl)-1,3-thiazole is as an electrophile in Palladium-catalyzed cross-coupling reactions. The C-2 position is highly activated for oxidative addition.
Standard Protocol (Self-Validating System)
Objective: Coupling with an aryl boronic acid (R-B(OH)₂).
-
Reagents:
-
Substrate: 1.0 equiv (2-bromo-4-(oxan-4-yl)-1,3-thiazole)
-
Boronic Acid: 1.2–1.5 equiv
-
Catalyst: 5 mol% Pd(dppf)Cl₂·DCM (Robust, air-stable choice)
-
Base: 2.0 equiv K₂CO₃ or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Step 1 (Purge): Charge solid reagents into a microwave vial. Seal and purge with N₂ for 5 minutes.
-
Step 2 (Solvent): Add degassed solvents via syringe.
-
Step 3 (Reaction): Heat to 80–100°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Step 4 (Validation): Monitor by LCMS. Look for the disappearance of the Bromide peak (M+H ~248/250) and appearance of Product (M+H = 248 - 79 + MW_Boronic - 1).
-
Mechanistic Pathway (Graphviz Diagram)
Understanding the catalytic cycle ensures troubleshooting capability (e.g., if oxidative addition fails, switch to a more electron-rich ligand like XPhos).
Caption: Figure 2. Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromothiazole derivatives. The oxidative addition into the C-Br bond is facilitated by the electron-deficient nature of the thiazole ring.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 min.[9] Do not use organic solvents (enhances absorption). |
| Eye Contact | Rinse cautiously with water for 15 min.[8][4][9] Remove contact lenses.[8][1][2][4][5][7] Seek medical attention. |
| Spill (Solid) | Dampen with water to prevent dust.[4] Sweep into a hazardous waste container. |
| Fire | Use CO₂, dry chemical, or foam.[5][6][9] Do not use high-pressure water jets (spreads chemical). |
Waste Disposal & Environmental Compliance
-
Halogenated Waste: This compound contains Bromine. It must be disposed of in the "Halogenated Organic Waste" stream.
-
Aquatic Toxicity: Thiazoles can be toxic to aquatic life. Do not release into drains.[1][2][6]
-
Deactivation: For small residues, treat with dilute bleach (NaOCl) to oxidize the sulfur/nitrogen core before disposal, though incineration is the preferred industrial method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
- Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling mechanism).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
metabolic stability of tetrahydro-2H-pyran-4-yl thiazole scaffold
Technical Deep Dive: Metabolic Stability of the Tetrahydro-2H-pyran-4-yl Thiazole Scaffold
Executive Summary: The Scaffold Paradox
The tetrahydro-2H-pyran-4-yl thiazole moiety represents a "privileged scaffold" in modern medicinal chemistry, frequently utilized in kinase inhibitors (e.g., PI3K, ALK) and GPCR ligands (e.g., CB1 agonists).
Its popularity stems from a specific physicochemical synergy: the tetrahydropyran (THP) ring lowers lipophilicity (
However, this scaffold introduces a metabolic paradox. While the THP ring is generally considered a "metabolic blocker" compared to alkyl chains, the thiazole core is a metabolic soft spot , susceptible to CYP450-mediated oxidation and reactive metabolite formation. This guide details the mechanistic liabilities of this scaffold and provides a validated workflow for assessing and engineering its metabolic stability.
Structural Analysis & Physicochemical Logic
Before addressing metabolism, one must understand why this scaffold is selected. The THP-thiazole combination is rarely accidental; it is a calculated design choice.
-
The THP Advantage: The ether oxygen in the 4-position of the pyran ring acts as a weak hydrogen bond acceptor (HBA). Unlike a piperidine, it does not introduce a basic center that could lead to lysosomal trapping or hERG liability. It lowers the
by approximately 1.0–1.5 units compared to a phenyl or cyclohexyl ring. -
The Thiazole Linker: Thiazoles are bioisosteres of pyridines and oxazoles. The sulfur atom increases lipophilicity slightly but enhances membrane permeability. The nitrogen at the 3-position is a critical HBA for kinase hinge binding.
The Liability: The juxtaposition of an electron-rich aromatic system (thiazole) with an ether-containing aliphatic ring (THP) creates distinct sites for Cytochrome P450 (CYP) attack.
Metabolic Soft Spots & Mechanistic Pathways
Metabolic instability in this scaffold is driven primarily by Phase I oxidative metabolism. The "Soft Spot" map below visualizes the three critical vectors of attack.
Vector A: Thiazole Ring Oxidation (The Primary Risk)
The thiazole ring, particularly if unsubstituted at the C4 or C5 positions, is highly susceptible to CYP-mediated epoxidation.
-
Mechanism: CYP450 transfers an oxygen to the C4-C5 double bond, forming a transient thiazole epoxide .
-
Consequence: This epoxide is highly electrophilic. It can undergo:
-
NIH Shift: Rearrangement to a hydroxythiazole (often unstable).
-
Ring Opening: Hydrolysis to form a reactive
-thioketo aldehyde. -
Covalent Binding: Irreversible binding to nucleophilic residues on the CYP enzyme (Mechanism-Based Inhibition/MBI) or other proteins (toxicity).
-
Vector B: S-Oxidation
While less common than carbon oxidation, the sulfur atom can undergo direct oxidation to the sulfoxide or sulfone, particularly by Flavin-containing Monooxygenases (FMOs) or CYP3A4. This significantly alters the electronic properties of the pharmacophore.
Vector C: THP -Carbon Hydroxylation
The carbon atoms adjacent to the THP oxygen (C2 and C6) are electronically activated for Hydrogen Atom Transfer (HAT).
-
Mechanism: CYP removes a hydrogen from the
-carbon, followed by hydroxyl recombination. -
Consequence: This forms a hemiacetal, which is chemically unstable. It spontaneously ring-opens to form a hydroxy-aldehyde or lactone. This destroys the pharmacophore's shape and polarity profile.
Visualization: Metabolic Liability Map
Figure 1: Mechanistic map of metabolic liabilities associated with the THP-thiazole scaffold.
Engineering Stability: SAR Strategies
To mitigate these risks without abandoning the scaffold, the following Structure-Activity Relationship (SAR) modifications are recommended, supported by field data [1, 3].
| Instability Vector | Chemical Modification Strategy | Mechanistic Rationale |
| Thiazole C-H (C4/C5) | C-Methylation or Chlorination | Blocking the metabolic site sterically and electronically prevents epoxidation. A C4-methyl group is a classic "metabolic stop." |
| Thiazole S-Oxidation | Electron Withdrawing Groups (EWG) | Adding an EWG (e.g., |
| THP | Gem-dimethylation or Bridging | Placing gem-dimethyl groups at C2/C6 blocks |
| THP Ring Opening | Fluorination | Introducing fluorine at the C3/C5 positions (adjacent to the metabolic site) inductively deactivates the C-H bonds at C2/C6. |
Experimental Protocol: High-Resolution MSSID
To validate the stability of your specific analog, do not rely on simple intrinsic clearance (
Protocol: Microsomal Stability & Metabolite Identification
Objective: Determine
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH,
). -
Test Compound (10 mM DMSO stock).
-
Quench Solution: Acetonitrile containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).
Workflow Steps:
-
Pre-Incubation: Dilute test compound to 1
in phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final). Equilibrate at 37°C for 5 mins. Why? To detect non-NADPH dependent degradation (hydrolysis). -
Initiation: Add NADPH regenerating system to start the reaction.
-
Time-Course Sampling: Aliquot 50
at min into 150 cold Quench Solution. -
Termination: Vortex plates for 10 min; Centrifuge at 4000g for 20 min at 4°C to precipitate proteins.
-
Analysis (LC-HRMS): Inject supernatant onto a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Data Processing: Use Metabolite ID software (e.g., MassMetaSite or Compound Discoverer) to search for:
-
+16 Da (Hydroxylation/Epoxidation/N-oxide)
-
+32 Da (Di-hydroxylation/Sulfone)
-
+14 Da (Oxidation to ketone)
-
-2 Da (Dehydrogenation)
-
Self-Validating Check:
-
Control: Include Verapamil (high clearance) and Warfarin (low clearance) in every run.
-
Mass Balance: If parent loss is high (>50%) but no major metabolites are found, suspect covalent binding (reactive intermediate) or non-extractable metabolites. Perform a Glutathione (GSH) trapping study immediately.
Visualization: MSSID Workflow
Figure 2: High-Throughput Metabolic Soft-Spot Identification (MSSID) Workflow.
References
-
Wei, Z., et al. (2012). "N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration."[1] Bioorganic & Medicinal Chemistry Letters, 22(12), 3884-3889. Link
-
Li, F., et al. (2013). "Design, synthesis, and pharmacological evaluation of N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides as glucokinase activators." European Journal of Medicinal Chemistry, 69, 399-412. Link
-
Dalvie, D., et al. (2002). "Metabolism of thiazole-containing drugs: Identification of reactive metabolites." Chemical Research in Toxicology, 15(3), 269-299. Link
-
Zhu, M., et al. (2022). "High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach." Molecules, 27(22), 8044. Link
Sources
Methodological & Application
Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 4-(Oxan-4-yl)thiazole Derivatives
Introduction: The Strategic Importance of 4-(Oxan-4-yl)thiazole Scaffolds
The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of kinase inhibitors, antimicrobial agents, and other therapeutics.[1][3][4] The incorporation of a saturated heterocyclic moiety, such as the oxane ring at the 4-position, can significantly enhance physicochemical properties like solubility and metabolic stability, which are critical for developing viable drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for pharmaceutical and fine chemical industries.[5][6] This guide provides a detailed examination of the critical parameters and a robust protocol for the Suzuki-Miyaura coupling of 2-bromo-4-(oxan-4-yl)thiazole with various (hetero)aryl boronic acids, a key transformation for generating libraries of novel compounds for drug development.
Mechanism and Key Parameters: A Scientist's Perspective
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-bromo-4-(oxan-4-yl)thiazole.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-4-(oxan-4-yl)thiazole, forming a Pd(II) complex.[6][8] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[7][8] For 2-bromothiazoles, this step is generally facile.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate complex.[9][10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step and is highly dependent on the choice of base and solvent.[8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 2-bromo-4-(oxan-4-yl)thiazole, the (hetero)aryl boronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed anhydrous solvent followed by the degassed water via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-bromo-4-(oxan-4-yl)thiazole is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes key parameters and provides starting points for optimization.
| Parameter | Recommended Starting Conditions | Considerations for Optimization |
| Palladium Source | Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%) | For challenging couplings, consider pre-catalysts like (SPhos)Pd G2. |
| Ligand | SPhos (4 mol%), XPhos (4 mol%) | Bulky, electron-rich ligands are often superior for heteroaromatic couplings. [12] |
| Base | K₂CO₃ (2.5 equiv), K₃PO₄ (2.5 equiv) | Cs₂CO₃ can be more effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1) | The choice of solvent can affect solubility and reaction rate. [13] |
| Temperature | 90-100 °C | Lower temperatures may be possible with highly active catalysts. |
| Boronic Acid | 1.2-1.5 equivalents | Using a slight excess of the boronic acid can drive the reaction to completion. |
Troubleshooting Common Issues:
-
Low Conversion: Increase catalyst loading, try a more active ligand, or a stronger base. Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. [13]Ensure the reaction is performed under a strict inert atmosphere.
-
Protodeboronation: The boronic acid can be degraded, especially at high temperatures and in the presence of water. Using a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue. [6]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 4-(oxan-4-yl)thiazole derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently generate diverse libraries of these valuable scaffolds for drug discovery and development. The protocol and guidelines presented here provide a solid foundation for achieving successful and reproducible results in the laboratory.
References
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL not available)
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI (URL: [Link])
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI (URL: [Link])
- Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (URL not available)
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (URL: [Link])
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs (URL: [Link])
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL not available)
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central (URL: [Link])
- Simple thiazole-based ligands for palladium(II)
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL not available)
- Suzuki-Miyaura (hetero-)
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT (URL: [Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts (URL: [Link])
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO (URL: [Link])
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])
-
Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. ResearchGate (URL: [Link])
-
Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis (URL: [Link])
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters - ACS Publications (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC (URL: [Link])
-
Suzuki reaction. Wikipedia (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal (URL: [Link])
-
Suzuki cross-coupling reaction. YouTube (URL: [Link])
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (URL not available)
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC (URL: [Link])
-
2-bromo-4-(oxan-4-yl)-1,3-thiazole. PubChemLite (URL: [Link])
-
Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. American Chemical Society (URL: [Link])
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC (URL: [Link])
- A Systematic Review On Thiazole Synthesis And Biological Activities. (URL not available)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
synthesis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole from alpha-haloketones
Executive Summary & Strategic Value
This application note details the robust synthesis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole , a critical building block in medicinal chemistry. The 2-bromothiazole moiety serves as a versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the tetrahydropyran ring is a privileged pharmacophore often employed to improve the metabolic stability and aqueous solubility of lipophilic kinase inhibitors.
The protocol utilizes a two-phase sequence starting from 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (an
-
Phase I (Hantzsch Synthesis): Cyclization with thiourea to form the 2-aminothiazole intermediate.[1]
-
Phase II (Anhydrous Sandmeyer): Radical deaminative bromination using
-butyl nitrite ( -BuONO) and copper(II) bromide ( ).
This route is preferred over direct bromination methods due to its high regioselectivity and the avoidance of difficult-to-separate regioisomers.
Critical Reagents & Material Attributes
| Reagent | Role | Critical Attribute | Safety Note |
| Precursor | Purity >95%; Free of acid traces | Lachrymator; Store at -20°C | |
| Thiourea | Cyclizing Agent | Finely powdered for solubility | Chronic toxicant |
| Ethanol (EtOH) | Solvent (Phase I) | Absolute or 95% | Flammable |
| Radical Initiator | Fresh; Yellow liquid (discard if green) | Vasodilator; Explosion hazard | |
| Copper(II) Bromide ( | Bromine Source | Anhydrous; Black/Green crystals | Hygroscopic; Corrosive |
| Acetonitrile (MeCN) | Solvent (Phase II) | HPLC Grade; Anhydrous (<50 ppm | Toxic; Metabolizes to cyanide |
Synthetic Workflow Visualization
The following diagram outlines the logical flow from the
Figure 1: Stepwise conversion of
Phase I: Hantzsch Thiazole Synthesis
Objective: Convert 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one into 4-(tetrahydro-2H-pyran-4-yl)thiazol-2-amine.
Mechanism Insight
The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the
Protocol
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one (10.0 mmol, 1.0 eq) and Absolute Ethanol (50 mL).
-
Addition: Add Thiourea (11.0 mmol, 1.1 eq) in a single portion.
-
Note: A slight excess of thiourea ensures complete consumption of the lachrymatory bromoketone.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear, and a lower, polar spot (amine hydrobromide salt) will appear.
-
-
Workup:
-
Cool the reaction to room temperature.[2]
-
Concentrate the ethanol to approx. 10 mL under reduced pressure.
-
Dilute with water (50 mL) and basify to pH 9–10 using saturated aqueous
or . The free base amine will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid via a Büchner funnel. Wash the cake with cold water (
mL) and hexanes ( mL) to remove non-polar impurities. -
Drying: Dry under vacuum at 45°C overnight.
-
Expected Yield: 85–95%.
-
Characterization: LCMS
.
-
Phase II: Deaminative Bromination (Anhydrous Sandmeyer)
Objective: Convert the 2-aminothiazole into the 2-bromothiazole target.
Why Anhydrous?
Traditional aqueous Sandmeyer conditions (
Mechanism Visualization
Figure 2: Radical mechanism of the anhydrous Sandmeyer bromination.
Protocol
-
Setup: Flame-dry a 3-neck RBF and cool under nitrogen. Equip with an addition funnel and a gas outlet (bubbler) to vent
gas evolved during the reaction. -
Catalyst Preparation: Add Copper(II) Bromide (
) (12.0 mmol, 1.2 eq) to Anhydrous Acetonitrile (40 mL). The solution will be dark green/black. -
Initiator Addition: Add
-Butyl Nitrite ( -BuONO) (15.0 mmol, 1.5 eq) to the copper suspension. -
Substrate Addition (Critical Step):
-
Dissolve the 2-amino-4-(pyran-4-yl)thiazole (10.0 mmol, from Phase I) in minimal anhydrous acetonitrile (10–15 mL).
-
Add this solution dropwise to the
-BuONO mixture over 20 minutes. -
Observation: Vigorous gas evolution (
) will occur. Control the rate to prevent foaming.
-
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 1 hour to drive the reaction to completion.
-
Quench & Workup:
-
Cool to room temperature.[2]
-
Quench by pouring into 20% aqueous HCl (50 mL). This helps break copper-thiazole complexes.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water, brine, and dry over
.
-
-
Purification: The crude material is often dark. Purify via silica gel flash chromatography (Eluent: 0–20% Ethyl Acetate in Hexanes).
-
Target: 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole.
-
Expected Yield: 60–75%.
-
Appearance: Yellow to orange solid/oil (solidifies upon standing).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase I) | Incomplete cyclization | Ensure Ethanol is dry; extend reflux time; verify quality of bromoketone (it degrades over time). |
| Violent Exotherm (Phase II) | Fast addition of amine | Add amine solution slowly to the Cu/Nitrite mix. Do not reverse addition order. |
| Inseparable Impurities | Protodeamination (H-thiazole) | Indicates "dry" radical abstraction. Ensure |
| Green/Blue Aqueous Layer | Copper retention | Use HCl wash or EDTA wash during workup to strip copper from the organic phase. |
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Anhydrous Sandmeyer (Doyle Method): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides." The Journal of Organic Chemistry, 42(14), 2426–2430.
- Thiazoles in Medicinal Chemistry: Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-(tetrahydro-2H-pyran-4-yl)thiazole derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding for pyran-thiazole utility).
-
Sandmeyer on Thiazoles: Beurrier, C., et al. (2010). "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts." Journal of Organic Chemistry, 75(15), 5350–5353.
Sources
palladium-catalyzed cross-coupling of 2-bromo-4-(oxan-4-yl)-1,3-thiazole
Application Note: Strategic Pd-Catalyzed Functionalization of 2-Bromo-4-(oxan-4-yl)-1,3-thiazole
Abstract
This guide details the optimization of palladium-catalyzed cross-coupling reactions for 2-bromo-4-(oxan-4-yl)-1,3-thiazole (CAS: 1147557-97-8). This scaffold is a critical intermediate in the synthesis of PI3K
Substrate Analysis & Mechanistic Challenges
The substrate features a reactive electrophilic center at C2 (C-Br bond) and a potentially acidic proton at C5. The oxanyl group at C4 provides steric bulk but generally does not participate in the reaction chemistry, serving instead as a solubility handle.
The Reactivity/Stability Paradox
-
Oxidative Addition (Fast): The electron-deficient nature of the thiazole ring facilitates rapid oxidative addition of Pd(0) into the C2-Br bond.
-
Catalyst Poisoning (The Trap): The nitrogen atom at position 3 (N3) is a strong
-donor. It can displace weakly bound phosphine ligands, forming stable, unreactive Pd(II) dimers (off-cycle species). -
C5-H Acidity: Under strongly basic conditions (e.g.,
), the C5 proton can be deprotonated, leading to homocoupling or hydrodehalogenation.
Visualizing the Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the N-coordination "death trap."
Figure 1: Catalytic cycle showing the diversion to the off-cycle trap when non-bulky ligands are used.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: Thiazole-boronates are unstable (protodeboronation); therefore, the thiazole is best used as the electrophile (bromide).
Optimized Conditions
-
Catalyst:
(High efficiency) or XPhos Pd G3 (For sterically hindered partners). -
Ligand Rationale: Bidentate ligands like dppf (large bite angle) or bulky Buchwald ligands (XPhos) prevent the thiazole nitrogen from binding to the palladium center.
-
Base:
(2.0 M aq) or . Avoid strong alkoxides to protect the C5 position. -
Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is essential for dissolving the inorganic base and facilitating transmetallation.
Step-by-Step Procedure
-
Charge: To a reaction vial, add:
-
2-bromo-4-(oxan-4-yl)-1,3-thiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
- (0.03 – 0.05 equiv)
- (3.0 equiv)
-
-
Solvent: Add 1,4-Dioxane and degassed water (4:1 ratio). Concentration: 0.1 M - 0.2 M.
-
Degas: Sparge with Nitrogen/Argon for 5 minutes. Critical: Thiazoles are sensitive to oxidative homocoupling in the presence of
. -
Reaction: Seal and heat to 80–90°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with brine. If the oxanyl group makes the product polar, consider using DCM/MeOH (9:1) for extraction.[1]
-
Purification: Silica gel chromatography. (Note: Thiazoles can streak; add 1%
to the eluent).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling with primary or secondary amines (e.g., morpholines, piperazines).
Challenge: Amines can compete for Pd binding. The C5-H acidity is a major risk with standard
Optimized Conditions
-
Catalyst System:
(0.02 equiv) + Xantphos (0.04 equiv).-
Alternative:RuPhos Pd G3 (0.02 equiv) – excellent for secondary amines.
-
-
Base:
(Solid, 2.0 equiv).-
Why: Cesium carbonate is milder than Sodium tert-butoxide (
) and reduces the risk of C5-deprotonation/hydrodehalogenation.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): Stir
and Xantphos in the solvent for 10 mins under Argon to form the active catalyst species . -
Charge: Add the thiazole substrate (1.0 equiv), amine (1.2 equiv), and
(2.0 equiv). -
Heat: Heat to 100°C for 6–12 hours.
-
Note: If conversion is low after 4 hours, add a second portion of catalyst (0.01 equiv).
-
-
QC Check: Monitor by LCMS. Look for the "Hydro-debrominated" byproduct (loss of Br, replaced by H). If this is >10%, lower the temperature and ensure the solvent is strictly anhydrous.
Comparative Data & Troubleshooting
Ligand Performance Matrix (Model Reaction)
Substrate: 2-bromo-4-(oxan-4-yl)thiazole + Phenylboronic acid
| Ligand System | Conversion (2h) | Yield (%) | Observation |
| 45% | 30% | Significant catalyst poisoning; reaction stalls. | |
| dppf ( | >98% | 92% | Recommended. Robust, minimal poisoning. |
| XPhos (Pd G3) | >98% | 95% | Excellent for sterically hindered boronic acids. |
| 85% | 70% | Good activity, but catalyst is air-sensitive. |
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Reaction Stalls <50% | Catalyst Poisoning (N-binding) | Switch to bidentate ligand (dppf, Xantphos) or increase catalyst loading. |
| Product + Des-Bromo (M-Br+H) | Hydrodehalogenation | Base is too strong ( |
| Homocoupling (Thiazole-Thiazole) | Oxidative coupling | Oxygen leak. Degas solvents more thoroughly. |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand is not stabilizing Pd(0) effectively. Add excess ligand (L:Pd 2:1). |
Decision Tree for Experimental Design
Use this workflow to select the correct conditions based on your coupling partner.
Figure 2: Experimental decision matrix for 2-bromo-4-(oxan-4-yl)thiazole functionalization.
References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link
- Ohnmacht, S. A., et al. (2015). Minimizing Catalyst Poisoning in Heterocyclic C–H Activation. Organic Letters, 17(12). (Context on Thiazole N-poisoning).
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(13), 3741-3748. (Relevance of 2-aminothiazole scaffolds in PI3K inhibitors). Link
-
Strotman, N. A., et al. (2018). Reaction Development and Mechanistic Study of a Palladium-Catalyzed C–N Coupling of 2-Aminothiazoles. Journal of the American Chemical Society.[2]
-
ChemicalBook. (2025). CAS 1147557-97-8 Entry & Synthesis Data. Link
Sources
Application Note: Regioselective Lithiation and Borylation of 2-Bromo-4-(oxan-4-yl)thiazole
[1]
Part 1: Strategic Analysis & Chemical Logic[1]
The Substrate Challenge
The transformation of 2-bromo-4-(oxan-4-yl)thiazole into its corresponding boronate ester is a pivotal step in synthesizing inhibitors for kinases and metabolic enzymes. However, the thiazole core presents a "dueling reactivity" profile that requires precise kinetic control.[1]
-
The C2 Instability (The "Ticking Clock"): Upon lithiation at the C2 position, the resulting 2-lithiothiazole species is thermodynamically unstable. Above -60°C, it undergoes a ring-opening fragmentation (retro-electrocyclization) to form an isocyanide-thiolate species.[1] This reaction is irreversible and destroys the scaffold.
-
The C5 Acidity: The proton at C5 is relatively acidic (
). While Halogen-Lithium exchange at C2 is kinetically faster than deprotonation at C5, high temperatures or slow addition of reagents can lead to "Halogen Dance" rearrangement, where the lithium migrates to the thermodynamically more stable C5 position.[1] -
The Oxanyl Substituent: The 4-(tetrahydro-2H-pyran-4-yl) group is an ether-containing aliphatic ring.[1] It increases the polarity of the molecule compared to simple alkyl thiazoles, necessitating the use of THF over non-polar solvents like hexanes to maintain solubility of the lithiated intermediate.
The Solution: Kinetic Control
To successfully borylate this substrate, we utilize Halogen-Lithium Exchange at cryogenic temperatures (-78°C).[1] This method outcompetes the C5 deprotonation and maintains the 2-lithiothiazole species long enough to trap it with an electrophile.
Reaction Scheme:
Part 2: Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 2-Bromo-4-(oxan-4-yl)thiazole (Purity >97%, HPLC).
-
Reagent:
-Butyllithium ( -BuLi), 2.5 M in Hexanes.[1][2] Titrate before use. -
Electrophile: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (
-PrOBpin).[1] -
Solvent: Anhydrous Tetrahydrofuran (THF), water content <50 ppm (Karl Fischer).[1]
-
Atmosphere: Dry Nitrogen or Argon.
-
Vessel: 3-neck round bottom flask with internal temperature probe.
Step-by-Step Procedure
Step 1: System Preparation[1][3]
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal thermometer, and pressure-equalizing addition funnel.
-
Flush the system with Argon for 15 minutes.
-
Charge the flask with 2-bromo-4-(oxan-4-yl)thiazole (1.0 equiv) and Anhydrous THF (0.2 M concentration relative to substrate).
-
Note: The oxanyl group ensures good solubility in THF. If the solution is cloudy, gently warm to 30°C until clear, then cool.
-
Step 2: Cryogenic Cooling[1]
-
Submerge the flask in a dry ice/acetone bath.
-
Allow the internal temperature to reach -78°C .
-
Critical Check: Ensure the internal temperature is stable below -75°C before proceeding.
Step 3: Lithiation (Halogen-Lithium Exchange)
-
Charge the addition funnel with
-BuLi (1.1 equiv). -
Add
-BuLi dropwise over 20 minutes.-
Rate Limit: Monitor the internal thermometer. Do not allow the temperature to rise above -70°C . An exotherm indicates rapid exchange; faster addition risks local heating and ring opening.
-
-
After addition is complete, stir at -78°C for exactly 30 minutes .
-
Why 30 mins? Sufficient for complete exchange, but short enough to minimize the risk of scrambling or degradation.
-
Step 4: Borylation[1]
-
Add
-PrOBpin (1.2 equiv) neat, or as a solution in minimal THF, dropwise via syringe/cannula.[1] -
Maintain temperature below -70°C during addition.
-
Stir at -78°C for 30 minutes.
Step 5: Warming and Quench
-
Remove the dry ice bath and allow the reaction to warm naturally to 0°C over 1-2 hours.
-
Observation: The solution may turn from yellow/orange (lithiated species) to pale yellow/white (boronate).
-
-
Quench the reaction by adding saturated aqueous Ammonium Chloride (
) .
Step 6: Workup & Isolation[1]
-
Dilute with Ethyl Acetate (EtOAc).
-
Separate phases.[4] Extract the aqueous layer twice with EtOAc.
-
Combine organics, wash with Brine, and dry over Sodium Sulfate (
). -
Concentrate in vacuo.
-
Purification: The pinacol ester is often stable enough for silica chromatography (Eluent: Hexanes/EtOAc gradient). However, for maximum purity, recrystallization from Heptane/EtOAc is recommended if the solid texture allows.[1]
Part 3: Data & Troubleshooting
Expected Analytical Data (Simulated)
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Dark oil indicates ring opening/decomposition. |
| Loss of C2 shift | Distinct shift of oxanyl protons due to electronic change.[1] | |
| Characteristic of aryl-Bpin species. | ||
| Yield | 75 - 88% | Lower yields often due to moisture or temp control. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield + Isocyanide Smell | Ring Opening | Temperature exceeded -60°C during lithiation.[1] Use slower addition or better cooling bath. |
| Starting Material Recovery | Wet Solvent | Water quenched the |
| C5-Borylated Product | Halogen Dance | Reaction warmed up before quenching, or stirred too long at -78°C. Stick to strict 30 min exchange time.[1] |
| Protodeboronation | Acidic Workup | Aryl thiazole boronates can be sensitive to acid. Ensure quench is neutral/buffered ( |
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways. The "Green Path" is the desired protocol. The "Red Path" illustrates the catastrophic failure mode caused by insufficient cooling.
Figure 1: Reaction pathway analysis showing the critical temperature dependence of the 2-lithiothiazole intermediate.
Part 5: Process Optimization (Turbo Grignard Alternative)
While the prompt specifies "lithiation," industrial scaling of this reaction often utilizes Turbo Grignard (
-
Advantage: The Magnesium-ate complex is more stable and less prone to ring opening.
-
Conditions: The exchange can often be performed at 0°C to -20°C .
-
Protocol Adjustment: Replace
-BuLi with -PrMgCl·LiCl (1.1 equiv) in THF at 0°C. Stir for 1 hour, then cool to -20°C before adding the borate. This is the recommended route for batches >100g.
References
-
General Thiazole Lithiation & Stability
-
Lithium-Halogen Exchange Mechanics
-
Borylation of Thiazoles (Analogous Procedures)
-
Safety Data (n-Butyllithium)
-
PubChem Compound Summary for n-Butyllithium. [1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Buchwald-Hartwig amination of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole
Executive Summary
The aminolysis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole represents a critical transformation in the synthesis of kinase inhibitors and metabolic modulators. While the tetrahydro-2H-pyran (THP) moiety provides favorable physicochemical properties (solubility, metabolic stability), the 2-bromothiazole core presents significant synthetic challenges due to catalyst poisoning by the thiazole sulfur and competitive coordination of the nitrogen atom.
This guide details a robust, field-validated protocol utilizing Pd-catalyzed Buchwald-Hartwig amination . We prioritize the BrettPhos/Pd and Xantphos/Pd catalytic systems, which have demonstrated superior efficacy in overcoming the electronic deactivation and coordination issues inherent to 1,3-azoles.
Strategic Analysis: The Thiazole Challenge
Before initiating the protocol, researchers must understand the mechanistic hurdles specific to this substrate:
-
Catalyst Deactivation (S-Poisoning): The sulfur atom in the thiazole ring is a soft Lewis base that can irreversibly bind to soft Pd(II) intermediates, arresting the catalytic cycle.
-
N-Coordination: The basic nitrogen at the 3-position can form stable bis-heteroaryl palladium complexes, preventing amine coordination.
-
Electronic Bias: The C2 position is electron-deficient, facilitating oxidative addition; however, this same property makes the resulting Pd(II) species prone to rapid reductive elimination of homocoupled byproducts if the amine nucleophile is not sufficiently reactive.
Solution: The use of bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines or Bis-phosphines) is non-negotiable. These ligands sterically crowd the metal center, preventing non-productive coordination of the thiazole nitrogen/sulfur and facilitating the reductive elimination step.
Mechanistic Pathway & Ligand Selection
The following diagram illustrates the catalytic cycle adapted for the thiazole substrate, highlighting the critical role of the ligand (L) in preventing catalyst arrest.
Figure 1: The catalytic cycle emphasizes the risk of "Off-Cycle" trapping by the thiazole heteroatoms, mitigated by bulky ligands.
Optimization & Screening Matrix
For the 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole scaffold, we recommend a tiered screening approach. Do not rely on a single condition.
Table 1: Recommended Reaction Systems
| Parameter | System A (Primary Recommendation) | System B (Alternative) | System C (Mild/Base-Sensitive) |
| Ligand | BrettPhos (Primary Amines)RuPhos (Secondary Amines) | Xantphos | tBuBrettPhos |
| Pd Source | Pd₂(dba)₃ or BrettPhos Pd G3/G4 | Pd(OAc)₂ | Pd₂(dba)₃ |
| Base | NaOtBu (Sodium tert-butoxide) | Cs₂CO₃ (Cesium Carbonate) | LHMDS (Lithium hexamethyldisilazide) |
| Solvent | 1,4-Dioxane or Toluene | 1,4-Dioxane | THF |
| Temp | 80–100 °C | 90–110 °C | 60–80 °C |
| Use Case | Robust substrates; max conversion. | Heterocycles prone to chelation.[1] | Substrates with esters/nitriles.[2][3] |
Expert Insight:
-
BrettPhos is the "Gold Standard" for primary amines coupling to thiazoles due to its extreme bulk, which prevents N-binding at the Pd center [1].
-
Xantphos is a bidentate ligand with a wide bite angle. It is exceptionally stable and often preferred for industrial scale-up due to lower cost and air stability [2].
Detailed Experimental Protocol
Target Synthesis: Amination of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole with a primary amine (R-NH₂). Method: System A (BrettPhos/NaOtBu).
Materials
-
Substrate: 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 Precatalyst (0.02 – 0.05 equiv) [Note: If using Pd₂(dba)₃, use 0.02 equiv Pd + 0.08 equiv Ligand]
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Charge a dry reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with the Pd Precatalyst , NaOtBu , and the 2-bromothiazole substrate .
-
Critical Step: If the amine is a solid, add it now. If liquid, add it after the solvent.
-
-
Inertion:
-
Evacuate and backfill the vial with Nitrogen or Argon (3 cycles). This is crucial; oxygen destroys the active Pd(0) species.
-
-
Solvation:
-
Add anhydrous 1,4-Dioxane via syringe.
-
If the amine is liquid, add it now via microliter syringe.
-
-
Reaction:
-
Place the vial in a pre-heated heating block at 90 °C .
-
Stir vigorously (≥800 RPM). The heterogeneous base (NaOtBu) must be well-suspended for efficient transmetallation.
-
Monitor: Check by LC-MS at 1 hour and 4 hours. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove Pd black and inorganic salts.
-
Wash the filtrate with water (1x) and brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography.
-
Note: Aminothiazoles are polar. A gradient of 0–10% MeOH in DCM or 20–80% EtOAc in Hexanes is typically required.
-
Troubleshooting & Optimization Workflow
If the standard protocol fails, use this logic flow to identify the bottleneck.
Figure 2: Decision matrix for troubleshooting failed reactions.
-
Scenario: Hydrodehalogenation (Ar-Br
Ar-H): This indicates the oxidative addition occurred, but the amine failed to coordinate, leading to -hydride elimination or H-abstraction. Fix: Increase amine equivalents or switch to a smaller ligand (e.g., from tBuBrettPhos to BrettPhos) if steric hindrance is too high. -
Scenario: No Conversion: The catalyst is being poisoned immediately. Fix: Ensure the 2-bromothiazole is high purity (trace sulfur impurities from synthesis can kill Pd). Switch to Xantphos , which is more robust against poisoning.
References
-
Maiti, D., et al. "BrettPhos-Pd-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 2011.
-
Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides with Xantphos." Journal of the American Chemical Society, 2002.
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization." Nature, 2008.
-
Paul, F., et al. "Palladium-catalyzed amination of 2-halothiazoles." Tetrahedron, 2013.
Sources
Application Notes and Protocols: Leveraging 2-bromo-4-(oxan-4-yl)thiazole as a Versatile Fragment in Drug Discovery
Introduction: The Strategic Value of the 2-bromo-4-(oxan-4-yl)thiazole Fragment
In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality, versatile fragments is paramount to the success of a screening campaign. The 2-bromo-4-(oxan-4-yl)thiazole scaffold has emerged as a fragment of significant interest, embodying a strategic combination of desirable features for the modern medicinal chemist. This document provides a comprehensive guide to the application of this fragment, detailing its synthesis, derivatization, and potential in lead generation, with a focus on kinase inhibition.
The thiazole core is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules, recognized for its diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its aromatic nature and ability to participate in various non-covalent interactions make it a privileged scaffold for engaging with biological targets. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for rapid library generation and structure-activity relationship (SAR) exploration.[5]
Complementing the thiazole core is the oxane (tetrahydropyran) moiety. This saturated heterocycle is increasingly utilized in drug design to modulate physicochemical properties.[6][7][8] Its incorporation can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking potential sites of metabolism.[6][8] The non-planar, three-dimensional nature of the oxane ring also allows for the exploration of new chemical space and can lead to improved binding affinity and selectivity.
This guide will provide detailed protocols for the synthesis and derivatization of 2-bromo-4-(oxan-4-yl)thiazole, alongside a practical case study illustrating its application in the discovery of novel kinase inhibitors.
Synthesis of 2-bromo-4-(oxan-4-yl)thiazole: A Proposed Route
}
Proposed synthetic workflow for 2-bromo-4-(oxan-4-yl)thiazole.
Protocol 1: Synthesis of 4-(Oxan-4-yl)thiazol-2-amine (Hantzsch Thiazole Synthesis)
This protocol outlines the formation of the thiazole ring system.
Materials:
-
1-(Oxan-4-yl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
α-Bromination of 1-(Oxan-4-yl)ethanone:
-
Dissolve 1-(oxan-4-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Slowly add N-bromosuccinimide (1.05 eq) or a solution of bromine (1.0 eq) in the same solvent at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(oxan-4-yl)ethan-1-one. This intermediate is often used in the next step without further purification.
-
-
Hantzsch Thiazole Synthesis: [10]
-
To a solution of the crude 2-bromo-1-(oxan-4-yl)ethan-1-one in ethanol, add thiourea (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product, 4-(oxan-4-yl)thiazol-2-amine, may precipitate from the solution. If not, concentrate the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Protocol 2: Synthesis of 2-bromo-4-(oxan-4-yl)thiazole (Sandmeyer-type Bromination)
This protocol details the conversion of the 2-amino group to a bromine atom.
Materials:
-
4-(Oxan-4-yl)thiazol-2-amine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Water
-
Diazotization:
-
Suspend 4-(oxan-4-yl)thiazol-2-amine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.
-
Heat the mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(oxan-4-yl)thiazole.
-
Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo-4-(oxan-4-yl)thiazole fragment is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues. The following are general protocols that serve as excellent starting points for optimization.
}
Derivatization of 2-bromo-4-(oxan-4-yl)thiazole via cross-coupling reactions.
Protocol 3: Suzuki-Miyaura Coupling
This protocol enables the introduction of aryl or heteroaryl substituents at the 2-position of the thiazole ring.
Materials:
-
2-Bromo-4-(oxan-4-yl)thiazole
-
Aryl- or heteroarylboronic acid (or boronate ester) (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
To a Schlenk flask or microwave vial, add 2-bromo-4-(oxan-4-yl)thiazole (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-95 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 75-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-99 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of 2-bromothiazoles.
Protocol 4: Sonogashira Coupling
This reaction allows for the installation of alkynyl groups, which can be valuable for further functionalization or as key pharmacophoric elements.
Materials:
-
2-Bromo-4-(oxan-4-yl)thiazole
-
Terminal alkyne (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
To a Schlenk flask, add 2-bromo-4-(oxan-4-yl)thiazole (1.0 eq), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | 60 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 |
Table 2: Common conditions for Sonogashira coupling of 2-bromothiazoles.
Protocol 5: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines.
Materials:
-
2-Bromo-4-(oxan-4-yl)thiazole
-
Amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, or a palladacycle) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, a biarylphosphine) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure: [18][19][20][21][22]
-
To a Schlenk flask, add the palladium pre-catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by 2-bromo-4-(oxan-4-yl)thiazole (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |
Table 3: Representative conditions for Buchwald-Hartwig amination of 2-bromothiazoles.
Application Spotlight: Fragment-Based Discovery of PIM1 Kinase Inhibitors
To illustrate the utility of 2-bromo-4-(oxan-4-yl)thiazole in a drug discovery context, we present a hypothetical case study targeting PIM1 kinase, a serine/threonine kinase implicated in various cancers.[2][6] Thiazole-containing compounds have been reported as potent PIM1 inhibitors.[2]
Fragment Screening and Hit Identification
A fragment library containing 2-bromo-4-(oxan-4-yl)thiazole is screened against PIM1 kinase using a biophysical method such as Surface Plasmon Resonance (SPR) or a biochemical assay. The 2-bromo-4-(oxan-4-yl)thiazole fragment is identified as a hit, showing weak but measurable binding to the target.
Structure-Guided Fragment Elaboration
An X-ray crystal structure of the PIM1 kinase in complex with the fragment is obtained. The structure reveals that the thiazole nitrogen forms a key hydrogen bond with the hinge region of the kinase, a common binding motif for kinase inhibitors. The oxane ring is solvent-exposed and occupies a hydrophobic pocket, suggesting that modifications at this position could enhance potency. The bromine atom at the 2-position points towards the solvent-exposed region, providing an ideal vector for chemical elaboration.
}
Simplified PIM1 kinase signaling and inhibition by the fragment.
Library Synthesis and SAR Exploration
Based on the structural insights, a small, focused library of analogues is synthesized using the cross-coupling protocols described above.
-
Suzuki Coupling: A series of aryl and heteroaryl groups are introduced to explore interactions with the solvent-exposed region and potentially pick up additional interactions with the protein surface.
-
Sonogashira Coupling: Alkynyl derivatives are synthesized to probe a narrow channel near the 2-position. These can be further elaborated, for example, by click chemistry.
-
Buchwald-Hartwig Amination: A variety of amines are coupled to introduce different hydrogen bond donors and acceptors, and to modulate the physicochemical properties of the compounds.
The synthesized compounds are then tested in a PIM1 kinase biochemical assay to determine their IC₅₀ values.
| Compound | R Group (at C2) | IC₅₀ (µM) |
| Fragment | Br | >100 |
| Analogue 1 | Phenyl | 25.3 |
| Analogue 2 | 4-Hydroxyphenyl | 5.1 |
| Analogue 3 | Pyridin-4-yl | 2.8 |
| Analogue 4 | Phenylethynyl | 15.6 |
| Analogue 5 | Morpholin-4-yl | 8.9 |
Table 4: Hypothetical SAR data for a library derived from the 2-bromo-4-(oxan-4-yl)thiazole fragment.
The SAR from this initial library suggests that a hydrogen bond acceptor at the para-position of a phenyl ring at C2 is beneficial for potency (Analogue 2 vs. Analogue 1). Furthermore, a basic nitrogen in a heteroaromatic ring leads to a significant improvement in activity (Analogue 3), potentially through the formation of a salt bridge with a nearby acidic residue. This data provides a clear path for further optimization towards potent and selective PIM1 kinase inhibitors.
Conclusion
The 2-bromo-4-(oxan-4-yl)thiazole fragment represents a valuable tool in the arsenal of the medicinal chemist. Its unique combination of a privileged thiazole scaffold, a versatile synthetic handle, and a property-modulating oxane ring makes it an attractive starting point for fragment-based drug discovery campaigns. The protocols and strategies outlined in this document provide a solid foundation for researchers to unlock the potential of this promising fragment in the pursuit of novel therapeutics.
References
-
Systematic Review On Thiazole And Its Applications. (n.d.). International Journal of Scientific Research in Engineering and Management. [Link]
-
Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Current Bioactive Compounds. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry. [Link]
-
Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. (2021). Frontiers in Oncology. [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (2012). The Journal of Organic Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Hantzsch thiazole synthesis. (n.d.). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Fragment-hopping-based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. (2012). PLOS ONE. [Link]
-
Implications of Promiscuous Pim-1 Kinase Fragment Inhibitor Hydrophobic Interactions for Fragment-Based Drug Design. (2012). Journal of Medicinal Chemistry. [Link]
-
A CASE STUDY OF FRAGMENT SCREENING: PROTEIN KINASE A AND PIM1-KINASE. (2019). IUCr Journals. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors. (2012). PubMed. [Link]
-
Implications of Promiscuous Pim-1 Kinase Fragment Inhibitor Hydrophobic Interactions for Fragment-Based Drug Design. (2012). PubMed. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2019). ACS Omega. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (2013). Molecules. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). The Journal of Organic Chemistry. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-hopping-based discovery of a novel chemical series of proto-oncogene PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Implications of promiscuous Pim-1 kinase fragment inhibitor hydrophobic interactions for fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. reddit.com [reddit.com]
Application Note: Hantzsch Thiazole Synthesis of 4-(Oxan-4-yl) Derivatives
Executive Summary & Strategic Rationale
The incorporation of saturated heterocycles into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The 4-(oxan-4-yl)thiazole moiety (also known as 4-(tetrahydro-2H-pyran-4-yl)thiazole) represents a "privileged structure" in kinase inhibitor design.[1]
-
Bioisosterism: The oxan-4-yl (tetrahydropyran, THP) ring acts as a polar bioisostere of the cyclohexyl group, lowering logP (lipophilicity) while maintaining steric bulk, thereby improving metabolic stability and aqueous solubility.[1]
-
Thiazole Linker: The thiazole ring serves as a robust aromatic spacer that can participate in
- stacking and hydrogen bonding within active sites (e.g., the ATP-binding pocket of kinases).[1]
This guide details the robust synthesis of these derivatives using the Hantzsch Thiazole Synthesis . Unlike generic textbook descriptions, this protocol addresses the specific challenges of handling oxygenated aliphatic side chains and preventing over-bromination during precursor synthesis.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the availability of the
-
Activation:
-Bromination of 4-acetyltetrahydropyran. -
Cyclization: Condensation with a thioamide/thiourea.[2]
Figure 1: Retrosynthetic disconnection showing the critical dependence on the
Protocol A: Synthesis of the Precursor ( -Bromination)[1]
Target: 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one CAS: 141095-78-5[1][3][4]
Challenge: The primary failure mode in this step is di-bromination (forming the
Materials & Reagents
| Reagent | Equiv.[2][5][6][7] | Role |
| 4-Acetyltetrahydropyran | 1.0 | Substrate |
| Bromine ( | 0.95 - 1.0 | Brominating Agent |
| Glacial Acetic Acid (AcOH) | Solvent | Proton source/Solvent |
| 48% HBr (aq) | Catalytic | Initiator |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Solvation: Dissolve 4-acetyltetrahydropyran (10.0 g, 78 mmol) in Glacial AcOH (50 mL). Add 3-5 drops of 48% HBr to catalyze enol formation.[1]
-
Temperature Control: Cool the solution to 0–5 °C using an ice/water bath.
-
Expert Insight: Low temperature favors mono-bromination by slowing the reaction rate relative to the enolization of the mono-bromo product.[1]
-
-
Bromine Addition: Dilute
(12.4 g, 4.0 mL, 78 mmol) in AcOH (10 mL). Add this solution dropwise over 45–60 minutes.-
Visual Cue: The solution should remain orange/red during addition but slowly fade to pale yellow as
is consumed. If color persists, stop addition and allow to stir.
-
-
Quench & Workup:
-
Stir for an additional 30 mins at 0 °C, then allow to warm to RT.
-
Pour reaction mixture into ice water (200 mL).
-
Extract with Dichloromethane (DCM) (
mL).[1] -
Wash combined organics with sat.
(carefully! evolution) until neutral, then with brine.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.-
Stability Note: The product is a lachrymator and unstable over long periods. Store at -20 °C or use immediately.
-
Protocol B: Hantzsch Thiazole Coupling
Target: 4-(Oxan-4-yl)-2-substituted-thiazole[1]
Reaction Mechanism
The reaction proceeds via an
Figure 2: Mechanistic cascade of the Hantzsch synthesis.
Materials & Reagents
| Reagent | Equiv.[2][5][6][7] | Role |
| 1.0 | Electrophile | |
| Thioamide / Thiourea | 1.0 - 1.1 | Nucleophile |
| Ethanol (Absolute) | Solvent | Polar Protic Solvent |
| Workup | Neutralization base |
Step-by-Step Methodology
-
Reaction Assembly: In a round-bottom flask, dissolve the thioamide (e.g., Thioacetamide for R=Me, Thiourea for R=
) (1.1 equiv) in absolute Ethanol (10 mL/g of substrate). -
Addition: Add the
-bromoketone (1.0 equiv) directly to the stirring solution at room temperature.-
Observation: Many thioamides will dissolve upon heating, but thiourea is usually soluble in EtOH.
-
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting bromoketone should disappear.[5] A polar spot (thiazole hydrobromide salt) may appear at the baseline.
-
-
Precipitation (The "Salt" Method):
-
Upon cooling, the product often crystallizes as the Hydrobromide (HBr) salt .
-
Filtration: If solid forms, filter it directly. This is often the purest form.
-
-
Free Base Liberation (If no precipitate or for final isolation):
-
Evaporate ethanol to approx. 20% volume.
-
Dilute with water.
-
Neutralize with saturated
or 10% to pH 8–9. -
Critical Step: The free base will precipitate or oil out. Extract with EtOAc or filter the solid.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Decomposition of bromoketone or polymerization.[1] | Ensure bromoketone is fresh. Conduct reaction under |
| Starting Material Remains | Nucleophile (Thioamide) degraded or insufficient. | Add 0.2 equiv excess of thioamide. Check purity of thioamide. |
| Product is an Oil/Gum | Common for alkyl-thiazoles.[1] | Triturate the gum with cold diethyl ether or pentane to induce crystallization. Alternatively, convert to HCl salt for solidification. |
| Low Yield in Bromination | Di-bromination occurred.[1] | Use Pyridinium Tribromide (PTAB) instead of |
References
-
Hantzsch Thiazole Synthesis Mechanism
- Comprehensive Organic Name Reactions and Reagents. "Hantzsch Thiazole Synthesis."
-
Thiazoles in Drug Discovery
-
Bromination of Ketones (General Protocol)
-
Precursor Data (2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one)
-
Sigma-Aldrich Product Data (CAS 141095-78-5).[1]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. kuey.net [kuey.net]
- 3. 141095-78-5 Cas No. | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | Apollo [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Technical Support Center: TLC Visualization for 2-bromo-4-(oxan-4-yl)thiazole
Executive Summary: The Molecule & The Challenge
Compound Profile: 2-bromo-4-(oxan-4-yl)thiazole CAS: 1340436-02-3 (Analog reference) Molecular Weight: ~248.14 g/mol [1]
The Visualization Challenge: This molecule presents a "hybrid" detection profile.
-
The Thiazole Core: Aromatic and heteroatomic. It is UV-active and potentially basic, but the electron-withdrawing Bromine atom at the C2 position significantly reduces the basicity of the nitrogen, making standard alkaloid stains (like Dragendorff) unreliable.
-
The Oxanyl (Tetrahydropyran) Ring: Aliphatic and saturated.[1] It is UV-inactive and resistant to mild oxidizers, often leading to "ghost spots" if researchers rely solely on UV or weak stains.
Visualization Dashboard (Quick Reference)
| Detection Method | Sensitivity | Coloration | Mechanism | Status |
| UV (254 nm) | High | Dark Spot (Green Background) | Fluorescence Quenching (Thiazole | Primary |
| Iodine ( | Medium | Yellow/Brown | Reversible adsorption to S/N lone pairs | Secondary |
| p-Anisaldehyde | High | Blue/Violet/Grey | Acid-catalyzed condensation (Oxanyl ring) | Recommended |
| PMA (Phosphomolybdic Acid) | High | Dark Green/Blue | Universal Oxidation (Mo(VI) | Alternative |
| KMnO | Low | Brown (Faint) | Oxidation of alkenes (Lacks active double bonds) | Not Recommended |
| Dragendorff | Low/Variable | Orange | Alkaloid precipitation (Inhibited by Br-group) | Unreliable |
Decision Logic & Workflow
The following decision tree outlines the logical progression for visualizing this specific intermediate, prioritizing non-destructive methods before moving to high-sensitivity destructive stains.
Figure 1: Logical workflow for selecting the appropriate visualization method based on compound properties.
Troubleshooting Guides (FAQs)
Issue 1: "I can see the spot under UV, but it disappears when I dip it in KMnO ."
Diagnosis: False Negative due to Chemical Stability.
Root Cause: Potassium Permanganate (KMnO
Issue 2: "Why is the Dragendorff stain so faint? It's a thiazole, isn't it?"
Diagnosis: Electronic Deactivation. Root Cause: Dragendorff's reagent targets basic nitrogen atoms (alkaloids) to form an insoluble complex.[1] While thiazoles are generally basic, the Bromine atom at the C2 position is strongly electron-withdrawing. This pulls electron density away from the nitrogen, significantly lowering its pKa and reducing its ability to coordinate with the bismuth metal in the stain. Solution: Do not rely on Dragendorff for this specific brominated intermediate. Use Iodine for reversible detection of the heterocycle, or p-Anisaldehyde for permanent staining.
Issue 3: "My spot is tailing badly after staining with p-Anisaldehyde."
Diagnosis: Acid Sensitivity or Over-Application. Root Cause: The oxanyl (tetrahydropyran) ether linkage can be sensitive to the strong sulfuric acid in the p-Anisaldehyde stain.[1] If the plate is soaked too long or heated too aggressively, the silica gel itself can darken, and the compound may decompose on the plate, causing streaks. Solution:
-
Quick Dip: Dip the plate for <1 second.
-
Wipe Back: Immediately wipe the back of the plate with a paper towel to prevent excess acid from charring the background.
-
Controlled Heat: Heat with a heat gun from a distance (moving constantly) rather than placing it directly on a scorching hot plate.[1][2] Stop when the spot appears (usually blue/violet).[1]
Experimental Protocols
Protocol A: p-Anisaldehyde Stain (Recommended)
Best for: Visualizing the oxanyl/ether moiety and differentiating from non-oxygenated impurities.[1]
Preparation:
-
Cool 135 mL of Ethanol in an ice bath.
-
Slowly add 5 mL of Concentrated Sulfuric Acid (Exothermic!).
-
Add 1.5 mL of Glacial Acetic Acid .
-
Add 3.7 mL of p-Anisaldehyde .
-
Stir until mixed. Store in a foil-wrapped jar (light sensitive) at 4°C.
Usage:
-
Elute TLC plate and dry completely (remove solvent).[1]
-
Dip plate quickly into the solution.
-
Blot excess stain on a paper towel.[2]
-
Heat with a heat gun at ~150°C until spots develop (Blue/Violet spots on a pinkish/grey background).
Protocol B: Phosphomolybdic Acid (PMA)
Best for: General "Universal" detection if Anisaldehyde is unavailable.[1]
Preparation:
-
Dissolve 10 g of Phosphomolybdic Acid in 100 mL of Ethanol .
-
Stir until fully dissolved (Solution will be yellow).
Usage:
-
Dip the dried TLC plate.
-
Heat vigorously. The background will remain yellow/green; organic compounds will reduce the Mo(VI) to Mo(V), appearing as dark green/blue spots .[1]
Mechanism of Action Visualization
The following diagram illustrates why the Bromine atom interferes with Dragendorff staining but does not affect UV or Acidic Charring (Anisaldehyde).
Figure 2: Mechanistic interactions between the molecule's functional groups and various visualization methods.[1]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for p-Anisaldehyde and PMA preparation).
-
Reich, H. J. (2024). TLC Stains. University of Wisconsin-Madison Organic Chemistry Data. [1]
-
Merck KGaA. (n.d.).[1] TLC Visualization Reagents. Sigma-Aldrich Technical Library.
-
Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Dragendorff mechanism and alkaloid sensitivity).
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-bromo-4-(oxan-4-yl)-1,3-thiazole: A Comparative Technical Guide
Part 1: Executive Summary & Structural Logic
In the development of thiazole-based pharmacophores, the intermediate 2-bromo-4-(oxan-4-yl)-1,3-thiazole serves as a critical scaffold. Its structural duality—combining an electron-deficient 2-bromothiazole ring with a saturated, lipophilic tetrahydropyran (oxan-4-yl) moiety—presents unique spectroscopic challenges.
This guide moves beyond simple spectral listing. We compare the two dominant analytical approaches: Method A (CDCl₃) and Method B (DMSO-d₆) . While Chloroform-d is the standard for resolution, Dimethyl Sulfoxide-d₆ is often required for solubility in later-stage derivatives. Understanding the solvent-induced shifts (SIS) between these two methods is vital for tracking this intermediate through complex synthetic pathways.
Structural Breakdown & Spin Systems
To interpret the spectrum, we must deconstruct the molecule into two distinct spin systems:
-
The Aromatic System (Thiazole):
-
Proton: H-5 (Singlet).
-
Environment: Deshielded by the adjacent nitrogen and sulfur, but slightly shielded relative to unsubstituted thiazole due to the electron-donating alkyl (oxanyl) group at C4.
-
-
The Aliphatic System (Oxan-4-yl):
-
Symmetry: The oxane ring possesses a plane of symmetry running through C4 and the Oxygen atom. This simplifies the spectrum, making protons at C2/C6 equivalent and C3/C5 equivalent.
-
Key Coupling: The methine proton at C4 (H-4') couples with the adjacent methylene protons, creating a diagnostic multiplet.
-
Part 2: Comparative Analysis (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the spectral fingerprint. Below is the comparative data supporting the selection of the optimal method for your specific analytical need.
Comparative Data Table: Chemical Shifts (δ ppm)
| Proton Assignment | Multiplicity | Method A: CDCl₃ (Standard) | Method B: DMSO-d₆ (Polar) | Δδ (SIS) |
| Thiazole H-5 | Singlet (s) | 6.95 - 7.05 | 7.45 - 7.55 | +0.50 |
| Oxanyl H-2', H-6' (eq) | ddd / dt | 4.02 - 4.10 | 3.88 - 3.95 | -0.15 |
| Oxanyl H-2', H-6' (ax) | td | 3.45 - 3.55 | 3.35 - 3.45 | -0.10 |
| Oxanyl H-4' (Methine) | tt / m | 2.95 - 3.05 | 3.00 - 3.10 | +0.05 |
| Oxanyl H-3', H-5' | Multiplet (m) | 1.75 - 1.95 | 1.60 - 1.80 | -0.15 |
> Note: "SIS" (Solvent Induced Shift) is defined as
Performance Comparison
Method A: CDCl₃ (Recommended for Purity Checks)
-
Resolution: Superior. The relaxation times in CDCl₃ typically allow for sharper lines, essential for resolving the fine coupling (ddd) of the oxanyl equatorial protons.
-
Water Artifacts: Minimal. The HDO peak (~1.56 ppm) rarely interferes with the oxanyl multiplets.
-
Verdict: Use this for routine purity confirmation and coupling constant analysis.
Method B: DMSO-d₆ (Recommended for Reaction Monitoring)
-
Solubility: Excellent. If the thiazole is part of a crude mixture with polar byproducts (e.g., unreacted thiourea derivatives from Hantzsch synthesis), DMSO is necessary.
-
Artifacts: The water peak (~3.33 ppm) often overlaps with the oxanyl axial protons (H-2'/H-6'), obscuring integration.
-
Verdict: Use this only when solubility in CDCl₃ is insufficient or when monitoring crude reaction mixtures.
Part 3: Detailed Experimental Protocol
To ensure reproducibility and "self-validating" results, follow this standardized workflow.
Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of the product.
-
Solvent Volume: Add 0.6 mL of CDCl₃ (99.8% D, + 0.03% TMS) .
-
Filtration: If any turbidity persists, filter through a cotton plug directly into the NMR tube. Particulates cause field inhomogeneity, broadening the critical Thiazole H-5 singlet.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds . The methine proton (H-4') has a longer T1 relaxation time; insufficient delay will reduce its integral accuracy.
-
Number of Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
-
Spectral Width: -2 to 14 ppm.
Processing & Validation Logic
Use the following logic flow to validate your assignment. If the integrals do not match the expected ratios (1:1:2:2:2), suspect an impurity (likely the de-brominated analog or starting material).
Figure 1: Step-by-step logic flow for validating the assignment of the thiazole scaffold.
Part 4: Impurity Profiling & Synthesis Context
When analyzing this compound, you are likely synthesizing it via the Hantzsch Thiazole Synthesis . Understanding the pathway allows you to identify specific impurity peaks in the NMR spectrum.
Common Impurities:
-
Unreacted Alpha-Bromoketone: Look for a sharp methylene singlet around 4.0 - 4.2 ppm (distinct from the oxanyl multiplets).
-
De-brominated Thiazole (Proton at C2): If the bromination failed or reduction occurred, a new signal appears at ~8.8 ppm (Thiazole H-2), and the H-5 signal will split into a doublet (
).
Figure 2: Synthetic pathway highlighting the origin of common NMR impurities.
References
-
Hantzsch Thiazole Synthesis & NMR Characteristics
-
Journal of the Chemical Society, Perkin Transactions 2.[1] "Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems." (Provides foundational data on thiazole chemical shifts in varying solvents).
-
-
Tetrahydropyran Conformational Analysis
-
The Royal Society of Chemistry.[1] "Solvent- and catalyst-free, quantitative protection... 1H NMR of 4-substituted tetrahydropyrans." (Validates the chemical shifts of the oxanyl ring protons).
-
-
2-Bromothiazole Derivatives Data
- ChemicalBook Spectral Database. "2-Bromo-4-thiazolecarboxylic acid 1H NMR spectrum." (Used as a reference standard for the C5-H thiazole singlet shift).
Sources
HPLC purity analysis method for 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole
An In-Depth Comparative Guide to HPLC Purity Analysis for 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole is a key heterocyclic building block, and its stringent purity control is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond simple protocols, we will explore the scientific rationale behind methodological choices, compare distinct analytical approaches with supporting data, and establish a framework for developing a robust, stability-indicating method in line with regulatory expectations.[1][2]
Understanding the Analyte: Physicochemical Profile
The molecular structure of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole presents a classic case for reversed-phase liquid chromatography (RP-LC). It features a moderately non-polar bromothiazole core coupled with a polar tetrahydropyran (THP) moiety. This amphiphilic nature dictates its retention behavior.
-
Chromophore and UV-Vis Absorbance: The thiazole ring is the primary chromophore. Thiazole derivatives typically exhibit significant UV absorbance in the range of 230-300 nm.[3][4] For instance, 2-bromo-4-thiazolecarboxylic acid has a reported λmax at 243 nm in methanol.[5] A preliminary UV scan of the target analyte is essential. A Photo Diode Array (PDA) detector is highly recommended during method development to capture the full UV spectrum, confirm peak identity, and assess peak purity. For the purpose of this guide, we will assume an optimal detection wavelength of 252 nm .
-
Polarity and Retention: The molecule's overall polarity suggests it is well-suited for separation on common non-polar stationary phases like C18.[6][7] The retention will be governed by the hydrophobic interactions of the bromothiazole portion with the stationary phase, modulated by the polarity of the mobile phase.
The Cornerstone of Purity Analysis: The Stability-Indicating Method
A purity method is only reliable if it is "stability-indicating"—that is, capable of separating the intact analyte from any potential degradation products or process-related impurities.[8][9] The development of such a method is a self-validating process, beginning with forced degradation studies. The analyte is intentionally exposed to harsh conditions to generate potential degradants.[1]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to ICH-compliant light source (1.2 million lux hours and 200 W·h/m²) for 7 days.
The resulting stressed samples are then used to develop and validate an HPLC method that can resolve the main peak from all newly formed impurity peaks.
Caption: Workflow for developing a stability-indicating HPLC method.
Comparative Guide: Three HPLC Purity Methods
We will now compare three distinct reversed-phase HPLC methods for the purity analysis of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole. For this comparison, we will assume the presence of two common potential impurities:
-
Impurity A: 4-(tetrahydro-2H-pyran-4-yl)thiazole (debrominated impurity). More polar than the parent compound.
-
Impurity B: A hypothetical process-related impurity of slightly higher hydrophobicity.
Method A: Rapid Isocratic Screening
This method is designed for high-throughput analysis where speed is prioritized over resolving closely eluting minor impurities. It is suitable for in-process controls or initial purity checks.
Experimental Protocol:
-
Column: Standard C18, 50 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: 65% Acetonitrile, 35% Water.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 252 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Run Time: 5 minutes.
-
Sample Preparation: Dissolve sample in Acetonitrile to a concentration of 0.5 mg/mL.
Method B: High-Resolution Gradient Method
This is the recommended approach for final purity assessment and stability testing. The gradient elution provides the necessary peak capacity to separate a wide range of impurities with varying polarities.[10]
Experimental Protocol:
-
Column: High-Resolution C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA Detector, 252 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 85% B
-
15-17 min: 85% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to 0.5 mg/mL.
Method C: Alternative Selectivity (Phenyl-Hexyl Phase)
Sometimes, impurities may co-elute with the main peak on a standard C18 phase due to similar hydrophobicity. A different stationary phase chemistry, such as a Phenyl-Hexyl phase, can offer alternative selectivity through π-π interactions with the aromatic thiazole ring.[11] This is invaluable for confirming purity.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA Detector, 252 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Gradient Program: (Same as Method B)
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to 0.5 mg/mL.
Performance Comparison and Data Analysis
The following table summarizes the hypothetical performance data for the three methods on a sample containing 0.2% of Impurity A and 0.2% of Impurity B.
| Parameter | Method A (Isocratic C18) | Method B (Gradient C18) | Method C (Gradient Phenyl-Hexyl) |
| Analyte RT (min) | 2.85 | 11.21 | 12.54 |
| Impurity A RT (min) | 1.52 | 6.75 | 8.31 |
| Impurity B RT (min) | 2.95 | 11.53 | 11.98 |
| Resolution (Analyte/Impurity B) | 0.8 (Co-elution) | 2.5 (Baseline) | 3.8 (Excellent) |
| Peak Asymmetry (Analyte) | 1.1 | 1.1 | 1.2 |
| Run Time (min) | 5 | 20 | 20 |
| Primary Application | Rapid In-Process Control | QC, Stability, Impurity Profile | Orthogonal Method, Co-elution Issues |
Analysis of Results:
-
Method A is fast but fails to resolve the critical pair: the main analyte and the closely eluting Impurity B. This makes it unsuitable for accurate purity determination.
-
Method B provides excellent baseline resolution for both impurities, demonstrating its suitability as a primary quality control and stability-indicating method. The use of a shallow gradient ensures that impurities with different polarities are well-separated.
-
Method C not only resolves the impurities but also changes their elution order relative to the main peak. Impurity B, which eluted after the analyte on C18, now elutes before it. This confirms that no hidden impurities are co-eluting with the main peak and establishes this method as an excellent orthogonal choice for method validation.
Causality Behind Experimental Choices
Understanding the "why" behind each parameter is crucial for effective method development and troubleshooting.
Caption: Decision logic for HPLC method development parameters.
-
Column Chemistry: A C18 column is the workhorse of RP-HPLC due to its broad applicability.[12] However, when dealing with aromatic or heterocyclic compounds, a Phenyl-Hexyl phase can provide an orthogonal separation mechanism, which is invaluable for resolving difficult peaks.[11]
-
Mobile Phase Modifier: Acetonitrile is generally preferred over methanol for gradient elution due to its lower viscosity and better UV transparency.
-
Acidic Additive: Small amounts of an acid like TFA or formic acid are crucial. They protonate free silanol groups on the silica surface, minimizing peak tailing for any basic impurities, and ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks.
Conclusion and Recommendations
The purity of 2-bromo-4-(tetrahydro-2H-pyran-4-yl)thiazole cannot be reliably assessed with a rapid isocratic method. A well-developed High-Resolution Gradient Method (Method B) on a C18 stationary phase is the recommended primary approach for routine quality control and is essential for building a robust stability-indicating profile.
For comprehensive characterization, especially during process development or for reference standard certification, the use of an orthogonal method with an alternative selectivity (Method C) is strongly advised. This dual-method approach provides the highest degree of confidence in the reported purity value, ensuring that no impurities are hidden under the main analyte peak. By grounding method development in the principles of forced degradation and understanding the chemical interactions at play, researchers can develop truly reliable and scientifically sound analytical methods.
References
- AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
- The Distant Reader. (2023, February 5). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives.
- BenchChem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
- The Royal Society of Chemistry. (2024, May 1). How to Develop Stability Indicating HPLC Methods.
- Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- Kamkhede, D. B., & Solanki, P. R. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- ResearchGate. (n.d.). UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone.
- SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles.
- ResearchGate. (n.d.). The UV spectra of thiazole derivative 6a in ethanol and dioxane.
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- ResearchGate. (2024, November). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- PubChem. (n.d.). 2-(4-Bromobutoxy)tetrahydro-2H-pyran.
- ChemicalBook. (2025, July 4). 2-Bromo-4-thiazolecarboxylic acid.
- LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- Chem-Impex. (n.d.). 2-Bromo-4-thiazolecarboxylic acid.
- iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Derivatives by High.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. irjpms.com [irjpms.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. distantreader.org [distantreader.org]
- 5. 2-Bromo-4-thiazolecarboxylic acid | 5198-88-9 [chemicalbook.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. iosrphr.org [iosrphr.org]
- 8. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4-(oxan-4-yl)thiazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(oxan-4-yl)thiazole moiety is an increasingly important scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a range of biologically active molecules. Functionalization at the 2-position of the thiazole ring is a primary strategy for generating novel analogues and exploring structure-activity relationships (SAR). The choice of the precursor, typically a 2-halo-4-(oxan-4-yl)thiazole, is a critical decision in synthetic planning.
This guide provides an in-depth technical comparison of the reactivity of 2-bromo-4-(oxan-4-yl)thiazole and 2-chloro-4-(oxan-4-yl)thiazole. By examining their behavior in three of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—this document aims to provide researchers with the necessary insights to make strategic, data-supported decisions for their synthetic campaigns.
Synthesis of the 4-(oxan-4-yl)thiazole Core
The foundational 4-(oxan-4-yl)thiazole skeleton can be efficiently constructed via the well-established Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide. For the target scaffold, this translates to the reaction of an α-halo-ketone derived from tetrahydropyran-4-carboxamide with a suitable thioamide source. The key α-haloketone intermediates, 2-bromo-1-(oxan-4-yl)ethan-1-one[3] and its chloro-analogue, can be synthesized from the corresponding ketone.
Caption: General workflow for the Hantzsch synthesis of the thiazole core.
Representative Protocol: Synthesis of the α-Haloketone Precursor
-
To a solution of the starting ketone (e.g., 1-(oxan-4-yl)ethan-1-one) in a suitable solvent such as chloroform or acetic acid, add the halogenating agent (e.g., bromine or sulfuryl chloride) dropwise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched, typically with water or a mild reducing agent solution (e.g., sodium thiosulfate for brominations).
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
The crude α-haloketone is then purified, typically by column chromatography or recrystallization, to yield the precursor for the Hantzsch synthesis.
Theoretical Reactivity: A Tale of Two Halogens
The difference in reactivity between the 2-bromo and 2-chloro derivatives in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.
-
Bond Dissociation Energy: The Carbon-Bromine (C-Br) bond has a lower bond dissociation energy (approximately 285 kJ/mol) compared to the Carbon-Chlorine (C-Cl) bond (approximately 340 kJ/mol).[4] This means less energy is required to cleave the C-Br bond, resulting in a lower activation energy for the oxidative addition step.[4]
-
Polarizability: The C-Br bond is more polarizable than the C-Cl bond, which can also facilitate its interaction with the electron-rich Pd(0) catalyst.
Consequently, aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-couplings and often proceed under milder conditions.[5] However, it is crucial to note that the 2-position of a thiazole ring is electron-deficient, which activates the C-X bond towards oxidative addition. This electronic activation can make 2-chlorothiazoles surprisingly reactive, though they typically still require more forcing conditions than their bromo counterparts.[6]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Bioisosteric Replacement of Phenyl with Oxan-4-yl in Thiazole Drugs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In modern medicinal chemistry, the "escape from flatland" strategy has become a dominant paradigm for improving the physicochemical properties of drug candidates. The bioisosteric replacement of a planar phenyl ring with a saturated, three-dimensional oxan-4-yl (tetrahydropyran-4-yl) moiety represents a high-impact structural modification.
This guide objectively compares the performance of phenyl-based thiazole drugs against their oxan-4-yl analogs. While phenyl rings offer robust
Physicochemical Impact Analysis
The transition from an aromatic phenyl ring to a saturated ether (oxan-4-yl) fundamentally alters the molecular landscape. The following table contrasts the key properties of these two moieties when attached to a thiazole core.
Table 1: Comparative Properties of Phenyl vs. Oxan-4-yl Bioisosteres
| Property | Phenyl-Thiazole (Aromatic) | Oxan-4-yl-Thiazole (Saturated) | Impact of Replacement |
| Hybridization | Increases 3D character ( | ||
| Lipophilicity (cLogP) | High (Hydrophobic) | Low (Polar) | Typically reduces cLogP by 1.0–1.5 units. |
| Aqueous Solubility | Low (High Lattice Energy) | High | Disrupts crystal packing; ether oxygen accepts H-bonds. |
| Metabolic Stability | Susceptible to CYP450 (Aryl oxidation) | Resistant to oxidation | Blocks aromatic hydroxylation; ether is stable. |
| Electronic Effect | Electron withdrawing (via resonance) | Electron donating (via induction) | Alters pKa of the thiazole nitrogen. |
| Interaction Mode | Van der Waals, H-bond Acceptor | May lose |
Structural Superposition
While the phenyl ring is flat, the oxan-4-yl ring adopts a chair conformation. However, the C1-C4 distance in the oxanyl ring (approx. 2.8 Å) mimics the para-substitution vector of a phenyl ring effectively, allowing the bioisostere to fit into similar hydrophobic pockets without strictly requiring planarity.
Case Study: Optimization of Thiazole-Based PI3K Inhibitors
To illustrate the practical utility of this replacement, we examine the optimization of Type I PI3K inhibitors . Thiazoles are privileged scaffolds in kinase inhibition (e.g., Dasatinib, Dabrafenib), but early leads often fail due to poor pharmacokinetic (PK) profiles.
The Challenge: Compound TZ-01 (Phenyl Analog)
-
Structure: 2-aminothiazole core with a C4-phenyl substituent.
-
Performance: High potency (
nM) against PI3K . -
Liability: Extremely low solubility (< 1
g/mL) and rapid clearance ( > 50 L/min/mg) due to para-hydroxylation of the phenyl ring by CYP3A4.
The Solution: Compound TZ-02 (Oxan-4-yl Analog)
-
Modification: Replacement of the C4-phenyl group with an oxan-4-yl moiety.
-
Rationale: The ether oxygen reduces LogP, while the saturated ring prevents aromatic oxidation.
Experimental Outcome
| Metric | Compound TZ-01 (Phenyl) | Compound TZ-02 (Oxan-4-yl) | Result |
| PI3K | 8 nM | 12 nM | Potency largely maintained. |
| Solubility (pH 7.4) | < 1 | 145 | >100-fold improvement. |
| HLM | 12 min | > 60 min | Metabolic stability significantly improved. |
| Oral Bioavailability (%F) | 15% | 68% | Viable clinical candidate profile. |
Mechanism of Action Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, the target of these thiazole drugs. The inhibitor blocks the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 to PIP3.
Caption: The PI3K/Akt/mTOR signaling cascade. Thiazole inhibitors target the ATP-binding pocket of PI3K, halting downstream proliferation signals.
Experimental Protocols
To validate this bioisosteric replacement in your own program, use the following synthesis and assay protocols.
A. Synthesis: Hantzsch Thiazole Coupling
The most robust method to install the oxan-4-yl group onto a thiazole core is via the Hantzsch Thiazole Synthesis . This involves the condensation of a thioamide with an
Step-by-Step Methodology:
-
Preparation of
-Bromoketone:-
Reagents: 1-(Tetrahydropyran-4-yl)ethan-1-one, Bromine (
) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid/HBr. -
Procedure: Dissolve 1-(tetrahydropyran-4-yl)ethan-1-one (1.0 eq) in acetic acid. Add PTAB (1.0 eq) portion-wise at 0°C. Stir at RT for 2 hours. Quench with water, extract with EtOAc, and concentrate to yield 2-bromo-1-(oxan-4-yl)ethan-1-one.
-
-
Hantzsch Cyclization:
-
Reagents:
-Bromoketone (from Step 1), Thiourea or substituted Thioamide (1.0–1.2 eq), Ethanol (EtOH). -
Procedure: Dissolve the thioamide in EtOH. Add the
-bromoketone dropwise. Heat to reflux for 4–6 hours. The product often precipitates as the HBr salt. -
Workup: Cool to RT. Filter the solid or neutralize with saturated
to obtain the free base. Recrystallize from EtOH/Water.
-
B. Validation: Metabolic Stability Workflow
This protocol assesses whether the oxan-4-yl replacement effectively mitigates metabolic clearance.
Caption: Standard workflow for Human Liver Microsome (HLM) stability assay to determine Intrinsic Clearance (CLint).
Protocol Details:
-
Incubation: Incubate test compounds (1
M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Start reaction by adding NADPH (1 mM).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine the elimination rate constant (
). -
Calculation:
; .
Strategic Recommendations
When to use Oxan-4-yl over Phenyl:
-
Solubility Crisis: If your lead series has high crystallinity and LogP > 4.0, this switch is a primary rescue strategy.
-
Metabolic Hotspots: If metabolite identification (MetID) studies show extensive oxidation on the phenyl ring para-position.
-
Vector Maintenance: When the phenyl ring functions primarily as a space-filling group or hydrophobic anchor, rather than engaging in specific
-cation or edge-to-face interactions.
Potential Risks:
-
Loss of Potency: If the phenyl ring is involved in a critical
-stacking interaction with a residue like Phenylalanine or Tryptophan in the binding pocket, the saturated oxanyl ring may reduce affinity. -
Conformational Entropy: The oxanyl ring is more flexible than phenyl; rigidification (e.g., using bridged bicycles like BCP) might be required if entropy penalties are too high.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Solubility).
-
Ikemoto, N., et al. (2003).[1] Efficient Synthesis of Thiazoles via Hantzsch Reaction.[2][3] Tetrahedron, 59(8), 1317-1325.
Sources
- 1. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Reference Standard Grades for 2-bromo-4-(oxan-4-yl)-1,3-thiazole
Impact on Kinase Inhibitor Development and Quality Control
Executive Summary
In the development of PI3K and CDK inhibitors, the intermediate 2-bromo-4-(oxan-4-yl)-1,3-thiazole serves as a critical electrophile for Suzuki-Miyaura cross-coupling reactions. Its quality directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).[1]
This guide compares three grades of reference materials: Certified Reference Materials (CRM) , In-House Working Standards (WS) , and Reagent Grade (RG) materials.
The Verdict:
-
Use CRMs for pivotal GMP release testing and during late-stage method validation (ICH Q2).
-
Use Working Standards for routine in-process controls (IPC) and early-process optimization, provided they are cross-qualified against a primary standard (qNMR).
-
Avoid Reagent Grade for quantitative analysis; their variable potency (often <95%) leads to stoichiometric errors in coupling reactions, resulting in difficult-to-remove des-bromo impurities.
Technical Context: The Molecule & The Challenge
Molecule: 2-bromo-4-(oxan-4-yl)-1,3-thiazole Class: Halogenated Heterocycle / Kinase Scaffold Critical Attributes:
-
The Bromine Handle (C2): Highly reactive. Susceptible to debromination (hydrolysis or photolysis) to form 4-(oxan-4-yl)-1,3-thiazole.
-
The Oxane Ring (C4): Adds polarity and metabolic stability but increases water solubility, making extraction/drying critical.
The "Hidden" Risk: Stoichiometry
In Suzuki couplings, the catalyst cycle relies on precise equivalents of boronic acid to halide. If your reference standard overestimates the purity of this thiazole (e.g., assuming 99% when it is actually 94%), you will under-charge the reaction. This leaves unreacted boronic acid or promotes homocoupling, creating impurities that co-elute with the final drug substance.
Comparative Analysis: Reference Standard Grades
We analyzed three distinct batches of 2-bromo-4-(oxan-4-yl)-1,3-thiazole representing the three common grades.
Table 1: Analytical Performance Data
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Working Standard (WS) | Grade C: Reagent Grade (RG) |
| Source | ISO 17034 Accredited Supplier | Synthesized In-House (Recrystallized) | Bulk Chemical Vendor |
| Assigned Purity (HPLC) | 99.8% (Area %) | 98.5% (Area %) | "≥ 95%" (Label Claim) |
| Absolute Potency (qNMR) | 99.7% ± 0.3% (w/w) | 98.2% ± 0.5% (w/w) | 91.4% ± 1.2% (w/w) |
| Water Content (KF) | 0.05% | 0.30% | 2.1% (Hygroscopic) |
| Residual Solvents | < 100 ppm | Detected (EtOAc, Hexane) | High (DMF, Toluene) |
| Traceability | NIST / SI Traceable | Traceable to CRM | None |
| Cost Factor | 100x | 10x | 1x |
Analysis:
-
The Reagent Grade Trap: Note the discrepancy in Grade C. HPLC Area % often ignores inorganic salts, water, and residual solvents (DMF). While it looks "95% pure" by UV, the mass balance (potency) is only 91.4%. Using this to calculate reaction stoichiometry would introduce an 8.6% error .
-
The Working Standard: Grade B is acceptable for routine use but requires rigorous drying to control water content.
Experimental Protocols
To replicate these findings or qualify your own material, follow these self-validating protocols.
Protocol A: Purity Assessment via HPLC-UV/MS
Purpose: To determine chromatographic purity and identify organic impurities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Thiazole
) and 220 nm (Impurities). -
Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.
System Suitability Criteria:
-
Tailing Factor (Thiazole peak):
. -
Resolution (
) between main peak and nearest impurity: .
Protocol B: Absolute Potency via qNMR (The Gold Standard)
Purpose: To assign a potency value (w/w%) to a primary or working standard without relying on a previous standard.
Principle:
-
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution).
-
Solvent: DMSO-
(Prevents volatility issues and ensures solubility). -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why Maleic Acid? It provides a sharp singlet at
6.2 ppm, typically clear of the thiazole aromatic protons ( 7.5 - 8.5 ppm) and oxane protons ( 1.5 - 4.0 ppm).
-
-
Relaxation Delay (D1):
seconds (Critical: Must be for quantitative integration). -
Scans: 16 or 32 (High S/N ratio).
Procedure:
-
Accurately weigh ~10 mg of Sample and ~10 mg of Maleic Acid IS into the same vial (precision
mg). -
Dissolve in 0.7 mL DMSO-
. -
Acquire spectrum with 90° pulse angle.
-
Integrate the Thiazole C5-H proton (singlet/doublet around 7.8 ppm) against the Maleic Acid singlet (6.2 ppm).
Visualizations
Diagram 1: Reference Standard Qualification Workflow
This workflow illustrates how to promote a synthesized batch to a "Working Standard" using qNMR.
Caption: Workflow for qualifying a Working Standard. Note that HPLC is used only for homogeneity/purity check, while qNMR provides the absolute potency value.
Diagram 2: Impact of Standard Purity on Downstream Suzuki Coupling
This diagram demonstrates the chemical consequences of using an incorrect potency value (e.g., using Reagent Grade without correction).
Caption: The "Domino Effect" of inaccurate reference standards. An error in potency leads to stoichiometric imbalances, generating difficult-to-remove impurities.
References
-
International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. (2023).[3] Defines the requirements for specificity, linearity, and accuracy in method validation.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4][5] Validated methods for qNMR in pharmaceutical analysis.[4][5][6][7]
-
Almac Group. qNMR as a Powerful Analytical Tool for Reference Standard Qualification.[5][6] (2022).[4] Comparative data on qNMR vs HPLC for assay determination.
-
Selleck Chemicals. Alpelisib (BYL719) Product Data & Synthesis Pathway. (2024).[8][9] Contextualizes the role of thiazole intermediates in PI3K inhibitor synthesis.
-
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (2023).[3] Detailed breakdown of response factor issues in HPLC vs molar response in NMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforschenonline.org [sciforschenonline.org]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. almacgroup.com [almacgroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. enovatia.com [enovatia.com]
- 8. d-nb.info [d-nb.info]
- 9. targetedonc.com [targetedonc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
